组织蛋白酶 B 底物 I,比色法

描述

Cathepsin B Substrate I, colorimetric is a compound used in scientific research, particularly in the study of the Cathepsin B enzyme . The empirical formula of this compound is C26H36N10O6 and it has a molecular weight of 584.63 . It is used as a substrate for Cathepsin B, a lysosomal cysteine proteinase that metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .

Physical And Chemical Properties Analysis

Cathepsin B Substrate I, colorimetric is a lyophilized compound with a peptide content of ≥80% . It should be stored at −20°C and protected from light .科学研究应用

Intracellular and Extracellular Protein Turnover

Cathepsin B is primarily involved in the turnover of proteins both inside and outside of cells, which is crucial for maintaining metabolic homeostasis. This process involves the breakdown of proteins and peptides, allowing for the recycling of amino acids and the regulation of protein levels within the cell .

Pro-hormone and Pro-enzyme Activation

This compound plays a significant role in activating pro-hormones and pro-enzymes. By cleaving specific bonds in these precursor molecules, Cathepsin B facilitates their conversion into active hormones and enzymes, which are essential for various physiological processes .

Antigen Processing

Cathepsin B contributes to the immune response by processing antigens. It helps in breaking down antigens into peptides that can be presented on the surface of cells to be recognized by the immune system, aiding in the defense against pathogens .

Inflammatory Reactions

The enzyme is involved in inflammatory reactions against antigens. It participates in the cascade of events that lead to inflammation, which is a fundamental part of the body’s immune response to infection and injury .

Tissue Remodeling

Tissue remodeling is another area where Cathepsin B is active. It assists in the breakdown of extracellular matrix components, which is necessary for tissue repair and regeneration during wound healing and other physiological processes .

Apoptosis

Cathepsin B is implicated in apoptosis or programmed cell death. It can initiate or execute apoptosis by cleaving cellular proteins, which is a critical mechanism for maintaining tissue homeostasis and eliminating damaged or diseased cells .

Neurological Disorders

Elevated levels of Cathepsin B are associated with various neurological conditions such as traumatic brain injury, epilepsy, and Alzheimer’s disease. It can cross the blood-brain barrier, suggesting its potential role in the development or progression of these disorders .

Metabolism of β-Amyloid Precursor Protein

Finally, Cathepsin B metabolizes important molecules such as β-amyloid precursor protein into harmless fragments. This activity is particularly relevant in the context of Alzheimer’s disease, where the accumulation of β-amyloid plaques is a hallmark of the condition .

作用机制

Target of Action

The primary target of the compound Cathepsin B Substrate I, Colorimetric, also known as Z-Arg-Arg-pNA . 2 HCl, is Cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation . It is known to cross the blood-brain barrier, and elevated levels of this enzyme are implicated in many neurological maladies, including traumatic brain injury, epilepsy, and Alzheimer’s disease .

Mode of Action

Z-Arg-Arg-pNA . 2 HCl acts as a colorimetric substrate for Cathepsin B . The activity of Cathepsin B is quantified by the release of p-nitroaniline, which can be measured by absorbance at 405 nm .

Biochemical Pathways

Z-Arg-Arg-pNA . 2 HCl is involved in the biochemical pathway of protein degradation . As a substrate for Cathepsin B, it participates in the breakdown of proteins within the cell, contributing to the maintenance of homeostatic metabolic activity .

Result of Action

The action of Z-Arg-Arg-pNA . 2 HCl results in the degradation of proteins within the cell . This process is crucial for maintaining cellular homeostasis and metabolic activity .

Action Environment

The action of Z-Arg-Arg-pNA . 2 HCl is influenced by the pH of the environment . The substrate demonstrates high specific activity for Cathepsin B at acidic to neutral pHs . Therefore, changes in the pH of the environment could potentially influence the action, efficacy, and stability of Z-Arg-Arg-pNA . 2 HCl .

安全和危害

未来方向

While specific future directions for Cathepsin B Substrate I, colorimetric are not mentioned in the search results, research into the roles of cathepsins in health and disease, their potential as biomarkers of disease progression, and the potential of extracellular cathepsin inhibitors as safe therapeutic tools is ongoing .

属性

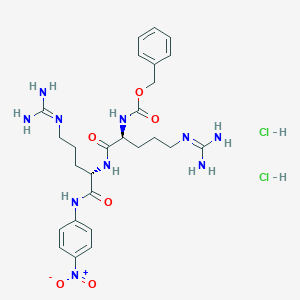

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGITPTGZVJOP-HRIAXCGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

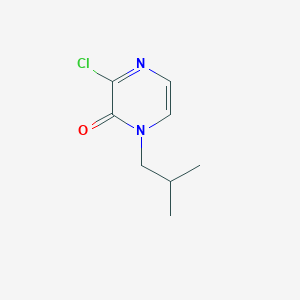

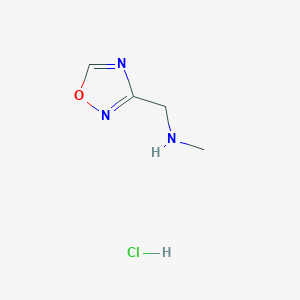

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

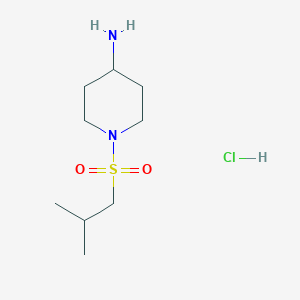

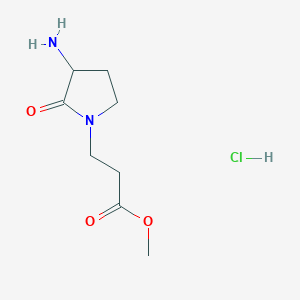

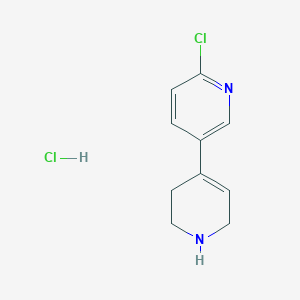

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)